N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide
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Overview
Description
N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide is an organic compound that features a bromophenoxy group, an ethyl chain, and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide typically involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with thionyl chloride to produce 2-(4-bromophenoxy)ethyl chloride. Finally, the reaction of 2-(4-bromophenoxy)ethyl chloride with N-methylacetamide in the presence of a base such as sodium hydride yields this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic or quinone derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to convert the amide group to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic substitution: Products include azido, thiol, or alkoxy derivatives.
Oxidation: Products include phenolic or quinone derivatives.
Reduction: Products include debrominated compounds or amines.
Scientific Research Applications
N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenoxy group can engage in hydrophobic interactions, while the chloroacetamide moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-bromophenoxy)ethyl]-N,N-diethylamine: Similar structure but with diethylamine instead of chloroacetamide.
2-(4-bromophenoxy)-N,N-dimethylethylamine: Similar structure but with dimethylethylamine instead of chloroacetamide.
Uniqueness
N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide is unique due to its combination of a bromophenoxy group and a chloroacetamide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO2/c1-14(11(15)8-13)6-7-16-10-4-2-9(12)3-5-10/h2-5H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPHBCJWWFOBPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)Br)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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